molecular formula C7H6BrN3O B6228213 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole CAS No. 1178302-72-1

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole

Cat. No. B6228213
CAS RN: 1178302-72-1
M. Wt: 228
InChI Key:
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Description

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole, commonly referred to as BMPO, is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom and a bromine atom. BMPO is a versatile compound that has been used in various scientific applications, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

BMPO has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It has been used as a starting material for the synthesis of various heterocyclic compounds, including pyrazoles, oxazoles, and thiazoles. It has also been used in the synthesis of biologically active compounds such as inhibitors of cyclooxygenase-2, and in the synthesis of fluorescent probes for the detection of nitric oxide. BMPO has also been used in the synthesis of inhibitors of the enzyme histone deacetylase, which is involved in the regulation of gene expression.

Mechanism of Action

The mechanism of action of BMPO is not well understood. However, it is believed to interact with proteins and other molecules in the cell, leading to a variety of biochemical and physiological effects. It has been shown to bind to the enzyme cyclooxygenase-2, leading to the inhibition of the enzyme’s activity. It has also been shown to bind to histone deacetylase, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMPO are not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2, leading to the inhibition of the production of prostaglandins, which are involved in inflammation and other processes. It has also been shown to inhibit the activity of histone deacetylase, leading to the inhibition of gene expression. In addition, BMPO has been shown to bind to proteins involved in the regulation of cell death, leading to the inhibition of apoptosis.

Advantages and Limitations for Lab Experiments

BMPO has several advantages for lab experiments. It is stable and non-toxic, and it can be synthesized in a simple and efficient manner. It is also relatively inexpensive and readily available. However, there are some limitations to using BMPO in lab experiments. It is not well understood, and its mechanism of action is still not fully understood. In addition, it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are several potential future directions for research on BMPO. One potential direction is to further investigate its mechanism of action, in order to better understand its biochemical and physiological effects. Another potential direction is to explore its potential applications in drug discovery and development. In addition, further research could be done to explore its potential as a fluorescent probe for nitric oxide. Finally, further research could be done to explore its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

BMPO can be synthesized from the condensation reaction of 4-bromo-1H-pyrazole-1-carbaldehyde and 1,2-oxazole-5-carboxylic acid. This reaction produces a 1:1 mixture of the two isomers of BMPO, the cis- and trans- isomers. The two isomers can be separated by column chromatography, and both isomers have been shown to be stable and non-toxic.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole involves the reaction of 4-bromo-1H-pyrazole with glyoxal in the presence of a base to form the intermediate 4-(1,2-dihydroxyethyl)-1H-pyrazole-5-carbaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to form the oxime derivative, which is cyclized with acetic anhydride to yield the final product, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole.", "Starting Materials": [ "4-bromo-1H-pyrazole", "glyoxal", "base", "hydroxylamine hydrochloride", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-bromo-1H-pyrazole with glyoxal in the presence of a base to form 4-(1,2-dihydroxyethyl)-1H-pyrazole-5-carbaldehyde.", "Step 2: React the intermediate from step 1 with hydroxylamine hydrochloride to form the oxime derivative.", "Step 3: Cyclize the oxime derivative from step 2 with acetic anhydride to yield the final product, 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole." ] }

CAS RN

1178302-72-1

Product Name

5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole

Molecular Formula

C7H6BrN3O

Molecular Weight

228

Purity

95

Origin of Product

United States

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